2,4-dichloro-N'-(2,3-dihydroxybenzylidene)benzohydrazide
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Overview
Description
2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.1468 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and a benzohydrazide moiety. It has been studied for various applications in scientific research due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 2,3-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: This compound shares a similar benzohydrazide moiety but differs in the substituents on the benzene ring.
2,4-dichloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide: This compound has similar chlorine substituents but includes an ethoxy group instead of hydroxyl groups.
Uniqueness
2,4-dichloro-N’-(2,3-dihydroxybenzylidene)benzohydrazide is unique due to its specific combination of chlorine and hydroxyl substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H10Cl2N2O3 |
---|---|
Molecular Weight |
325.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-(2,3-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-9-4-5-10(11(16)6-9)14(21)18-17-7-8-2-1-3-12(19)13(8)20/h1-7,19-20H,(H,18,21)/b17-7+ |
InChI Key |
MCCIKTDFOOHMEY-REZTVBANSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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